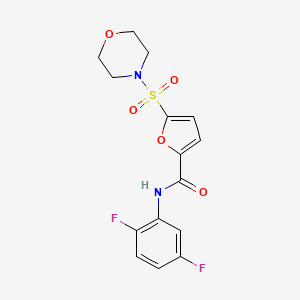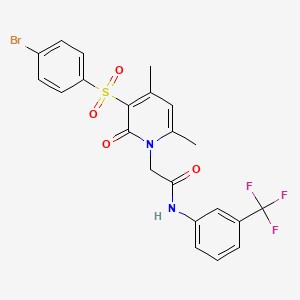![molecular formula C16H16F3NO B2896613 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2320896-49-7](/img/structure/B2896613.png)
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom. This core is substituted with a methylene group and a phenyl group that carries a trifluoromethyl substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azabicyclo[3.2.1]octane core, followed by functionalization with the methylene and phenyl groups. The trifluoromethyl group could be introduced using a variety of methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The azabicyclo[3.2.1]octane core of the molecule is a rigid, bicyclic structure. The presence of the nitrogen atom in the ring system can influence the electronic properties of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which could impact the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atom in the azabicyclo[3.2.1]octane core and the electron-withdrawing trifluoromethyl group on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bicyclic core could contribute to its rigidity and potentially its boiling and melting points .Applications De Recherche Scientifique
Comprehensive Analysis of Scientific Research Applications
The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone shares structural similarities with tropane alkaloids, which are known for their wide array of biological activities. Below are potential scientific research applications categorized into separate fields:
Pharmacology and Medicine: Tropane alkaloids have been utilized in medicine to treat various conditions due to their anticholinergic properties, which block the action of acetylcholine in the nervous system . The compound could be researched for similar medical applications, such as:
Neuroscience Research: Due to their action on neurotransmitters, tropane alkaloids are valuable in neuroscience research for studying the effects of anticholinergic substances on the brain and nervous system . The compound could be investigated for its potential effects on cognitive functions and neurological disorders.
Toxicology: Some tropane alkaloids are known as poisons and hallucinogens . Research into the toxicological aspects of the compound could provide insights into its safety profile and potential as a poison antidote.
Anesthesia: Historically, certain tropane alkaloids have been used as anaesthetic agents . The compound could be explored for its anesthetic properties and potential use in surgical procedures.
Botanical Studies: Tropane alkaloids are secondary metabolites in plants . The compound could be studied within the context of plant biology to understand its biosynthesis and role in plant physiology.
Drug Development: Given their pharmacological activity, tropane alkaloids have been a source for drug development . The compound could be a candidate for developing new therapeutic drugs with specific target actions.
Agricultural Chemistry: Tropane alkaloids’ effects on pests and their potential use as biopesticides could be an area of application for the compound, considering its structural similarity to these alkaloids .
Chemical Synthesis: The complex structure of tropane alkaloids makes them interesting targets for synthetic chemistry research . The compound could be used to develop new synthetic methodologies or as an intermediate in organic synthesis.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Future studies should focus on identifying these targets and investigating the downstream effects on various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on ((1r,5s)-3-methylene-8-azabicyclo[321]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone, it is difficult to discuss these influences .
Propriétés
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10-8-13-6-7-14(9-10)20(13)15(21)11-2-4-12(5-3-11)16(17,18)19/h2-5,13-14H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPMKGQWGHEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidene-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)

![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)


![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2896543.png)
![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
![3-(3-fluorophenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896545.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)

